5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine 5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 313251-16-0
VCID: VC21497561
InChI: InChI=1S/C18H18N2S/c1-12-4-8-15(9-5-12)17-14(3)21-18(20-17)19-16-10-6-13(2)7-11-16/h4-11H,1-3H3,(H,19,20)
SMILES: CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)C)C
Molecular Formula: C18H18N2S
Molecular Weight: 294.4g/mol

5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine

CAS No.: 313251-16-0

Cat. No.: VC21497561

Molecular Formula: C18H18N2S

Molecular Weight: 294.4g/mol

* For research use only. Not for human or veterinary use.

5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine - 313251-16-0

Specification

CAS No. 313251-16-0
Molecular Formula C18H18N2S
Molecular Weight 294.4g/mol
IUPAC Name 5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C18H18N2S/c1-12-4-8-15(9-5-12)17-14(3)21-18(20-17)19-16-10-6-13(2)7-11-16/h4-11H,1-3H3,(H,19,20)
Standard InChI Key LVPRSVKWTVJMGG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)C)C
Canonical SMILES CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)C)C

Introduction

Chemical Identity and Classification

Structural Overview

5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine belongs to the class of thiazole derivatives. The compound features a five-membered thiazole ring with nitrogen and sulfur atoms at positions 3 and 1, respectively. The molecular structure includes two 4-methylphenyl (p-tolyl) groups attached to the thiazole scaffold - one at the N-position of the 2-amino group and another at position 4 of the thiazole ring. Additionally, a methyl group is present at position 5 of the thiazole ring .

Identification Parameters

The compound is uniquely identified by several chemical identifiers as detailed in Table 1:

Identifier TypeValue
PubChem CID740984
IUPAC Name5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine
Molecular FormulaC₁₈H₁₈N₂S
Molecular Weight294.4 g/mol
InChIInChI=1S/C18H18N2S/c1-12-4-8-15(9-5-12)17-14(3)21-18(20-17)19-16-10-6-13(2)7-11-16/h4-11H,1-3H3,(H,19,20)
InChIKeyLVPRSVKWTVJMGG-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)C)C

Table 1: Chemical Identifiers of 5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine

Physical and Chemical Properties

Structural Features

Synthetic Approaches and Related Compounds

Related Compounds

Several structurally related compounds appear in the scientific literature:

  • 4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine, which shares the thiazole-2-amine scaffold but features a different substitution pattern.

  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, which contains a thiadiazole ring instead of thiazole but maintains the 2-amino functionality and p-tolyl substitution .

Understanding these related compounds provides context for the potential chemical behavior and applications of 5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine.

Comparative Analysis with Related Compounds

Structural Comparison

Table 2 provides a comparative analysis of 5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine with structurally related compounds:

CompoundCore StructureKey SubstituentsMolecular Weight (g/mol)
5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amineThiazoleTwo p-tolyl groups, methyl at position 5294.4
4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amineThiazoleTrifluoromethoxy phenyl, methyl at position 4288.29
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amineThiadiazoleSingle p-tolyl groupNot specified in search results

Table 2: Structural Comparison of Related Thiazole/Thiadiazole Derivatives

Bioisosterism and Pharmacological Implications

The concept of bioisosterism is relevant when considering the pharmacological properties of 5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine. While 1,3,4-thiadiazole is considered a bioisostere of pyridazine, 1,3-thiazole (present in the target compound) demonstrates distinct pharmacological behaviors. The substitution of -CH=CH- by -S- in heterocyclic structures significantly influences the biological activity profile of these compounds .

Research Context and Current Status

Documentation and Registration

5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine has been documented in chemical databases with the following timeline:

  • Creation date in PubChem: July 8, 2005

  • Latest modification: March 1, 2025 (Note: This appears to be a future date in the database, likely an error or recent update)

Research Gaps and Future Directions

Several aspects of 5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine remain unexplored:

  • Comprehensive pharmacological screening to determine specific biological activities

  • Structure-activity relationship studies through systematic modification of substituents

  • Investigation of potential therapeutic applications based on the known activities of related thiazole derivatives

  • Development of optimized synthetic routes for efficient preparation

These research gaps represent opportunities for future scientific investigation into this compound.

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